molecular formula C17H24ClFN2O B4743731 1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE

1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE

Cat. No.: B4743731
M. Wt: 326.8 g/mol
InChI Key: ASVRSSNHAQLFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3,3-dimethyl-1-butanone is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a 3,3-dimethyl-1-butanone moiety. Its unique structure imparts specific chemical and biological properties that make it a subject of interest in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-3,3-dimethyl-1-butanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Introduction of the Butanone Moiety: The resulting 2-chloro-4-fluorobenzylpiperazine is then reacted with 3,3-dimethyl-1-butanone under acidic conditions to form the final product. This step may involve the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3,3-dimethyl-1-butanone can undergo various chemical reactions, including:

    Substitution Reactions: The presence of the chloro and fluoro substituents on the benzyl group makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the butanone moiety.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding piperazine and butanone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzyl group, while oxidation and reduction can modify the functional groups on the piperazine ring and butanone moiety.

Scientific Research Applications

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3,3-dimethyl-1-butanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Biological Research: It is used in studies investigating the mechanisms of action of piperazine derivatives and their effects on biological systems.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-chloro-4-fluorobenzyl)piperazino]-3,3-dimethyl-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, while the chloro and fluoro substituents may enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-fluorobenzyl)piperazine: This compound shares the piperazine and benzyl moieties but lacks the butanone group.

    2-Chloro-1-(4-fluorobenzyl)benzimidazole: Another compound with similar substituents but a different core structure.

Uniqueness

1-[4-(2-Chloro-4-fluorobenzyl)piperazino]-3,3-dimethyl-1-butanone is unique due to the combination of its piperazine ring, benzyl substituents, and butanone moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

1-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClFN2O/c1-17(2,3)11-16(22)21-8-6-20(7-9-21)12-13-4-5-14(19)10-15(13)18/h4-5,10H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVRSSNHAQLFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE
Reactant of Route 2
Reactant of Route 2
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE
Reactant of Route 3
Reactant of Route 3
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE
Reactant of Route 4
Reactant of Route 4
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE
Reactant of Route 5
Reactant of Route 5
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE
Reactant of Route 6
Reactant of Route 6
1-[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.